molecular formula C13H17NO3S B2516161 (4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione CAS No. 706770-39-0

(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione

Cat. No.: B2516161
CAS No.: 706770-39-0
M. Wt: 267.34
InChI Key: GFDYLKPRANHQGO-UHFFFAOYSA-N
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Description

(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione is a synthetic organic compound with the molecular formula C₁₃H₁₇NO₃S This compound features a phenyl ring substituted with hydroxy and methoxy groups, linked to a pyrrolidine ring via a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethoxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 4-hydroxy-3,5-dimethoxybenzaldehyde is reacted with pyrrolidine to form an imine intermediate.

    Thionation: The imine intermediate is then treated with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide to introduce the methanethione group, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

    Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanethiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione is used as a building block for synthesizing more complex molecules

Biology

The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it useful in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, thereby modulating their activity. Specific pathways and targets depend on the biological context and the nature of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxy-3,5-dimethoxyphenyl)methanethione: Lacks the pyrrolidine ring, making it less complex.

    (4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanol: Contains a methanol group instead of methanethione.

    (4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methane: Lacks the sulfur atom, altering its reactivity.

Uniqueness

(4-Hydroxy-3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanethione is unique due to the presence of both the methanethione group and the pyrrolidine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-hydroxy-3,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-16-10-7-9(8-11(17-2)12(10)15)13(18)14-5-3-4-6-14/h7-8,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDYLKPRANHQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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